molecular formula C15H26O4 B14087729 (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid

Cat. No.: B14087729
M. Wt: 270.36 g/mol
InChI Key: ZPWDBKOJTSRRKI-UXBLZVDNSA-N
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Description

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Heptenoic Acid Chain: The heptenoic acid chain can be constructed through a series of aldol condensations and subsequent reductions.

    Final Assembly: The final step involves the coupling of the cyclopentyl ring with the heptenoic acid chain, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated heptanoic acid derivatives.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups and the double bond in the heptenoic acid chain allow it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)heptanoic acid: Lacks the double bond in the heptenoic acid chain.

    6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhexanoic acid: Has a shorter carbon chain.

Uniqueness

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid is unique due to the presence of both hydroxyl groups and a double bond in the heptenoic acid chain, which provides it with distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(E)-6-hydroxy-6-(3-hydroxy-2,3-dimethylcyclopentyl)-2-methylhept-2-enoic acid

InChI

InChI=1S/C15H26O4/c1-10(13(16)17)6-5-8-15(4,19)12-7-9-14(3,18)11(12)2/h6,11-12,18-19H,5,7-9H2,1-4H3,(H,16,17)/b10-6+

InChI Key

ZPWDBKOJTSRRKI-UXBLZVDNSA-N

Isomeric SMILES

CC1C(CCC1(C)O)C(C)(CC/C=C(\C)/C(=O)O)O

Canonical SMILES

CC1C(CCC1(C)O)C(C)(CCC=C(C)C(=O)O)O

Origin of Product

United States

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